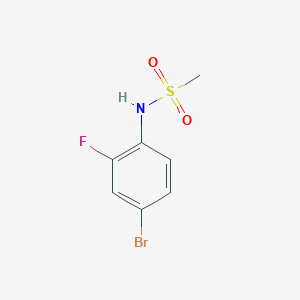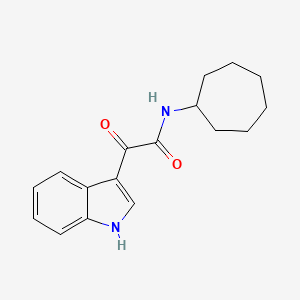
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide” is a compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also contains a cycloheptyl group and an oxoacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a seven-membered cycloheptyl ring, and an oxoacetamide group. The exact three-dimensional structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The indole ring is susceptible to electrophilic aromatic substitution. The oxoacetamide group could undergo hydrolysis, reduction, and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on its functional groups. For example, the presence of the polar oxoacetamide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Indole Synthesis and Biological Activities
Indoles, including derivatives like "N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide," play a significant role in pharmaceuticals due to their presence in compounds with a wide range of biological activities. Indole synthesis has been a focus of organic chemistry, contributing to the development of drugs targeting various diseases. The structural diversity and complexity of indole derivatives allow for the modulation of biological targets across different therapeutic areas (Taber & Tirunahari, 2011).
Hepatic Protection
Indole derivatives, such as Indole-3-Carbinol (I3C) and its derivatives, have shown protective effects on the liver, demonstrating the potential for compounds like "this compound" in hepatic protection. These effects include anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation activities through pleiotropic mechanisms (Wang et al., 2016).
Aromatization and Chemical Transformations
The transformation and aromatization of cycloheptane derivatives are critical in synthesizing aromatic compounds. Research into "nonacidic" catalysts for converting cycloheptane and similar compounds into aromatic hydrocarbons demonstrates the chemical versatility of these structures, potentially applicable to "this compound" (Pines & Nogueira, 1981).
Antioxidant Benefits and Therapeutic Uses
Compounds related to acetamide derivatives, such as N-acetylcysteine (NAC), have shown diverse biological effects, including antioxidant, anti-inflammatory, and mucolytic activities. These properties highlight the potential therapeutic applications of acetamide derivatives in managing oxidative stress and inflammation-related conditions (Rushworth & Megson, 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cycloheptyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(14-11-18-15-10-6-5-9-13(14)15)17(21)19-12-7-3-1-2-4-8-12/h5-6,9-12,18H,1-4,7-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADKNVQCGGQBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-N~4~-(2-piperidinoethyl)-4-piperidinecarboxamide](/img/structure/B2557093.png)
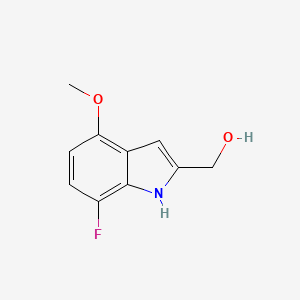
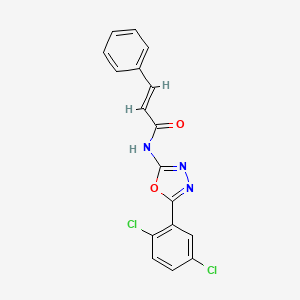
![1-[5-(Trifluoromethyl)-1H-pyrazole-3-yl]ethanone](/img/structure/B2557098.png)
![8-chloro-N'-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonyl]-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2557100.png)
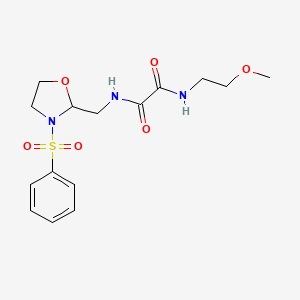
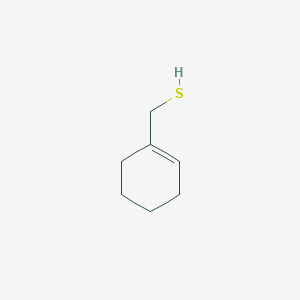
![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)
